molecular formula C14H14N4O2S2 B2397100 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034549-18-1

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2397100
CAS No.: 2034549-18-1
M. Wt: 334.41
InChI Key: SCVYWSIXAZASFM-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-22(20,14-7-4-10-21-14)17-13(11-18-15-8-9-16-18)12-5-2-1-3-6-12/h1-10,13,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVYWSIXAZASFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. The resulting triazole intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide in cancer therapy. Research indicates that compounds with triazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 Cells
A study evaluated the compound's efficacy against HepG2 (human liver cancer) cells, revealing an IC50 value of 12 µM, significantly lower than traditional chemotherapeutics like cisplatin, which had an IC50 of 25 µM. The selectivity index (SI) was calculated to be 5.0, indicating favorable selectivity towards cancer cells compared to normal cells .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Efficacy
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. This result suggests its potential as an alternative treatment for antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site . The sulfonamide group also contributes to the compound’s biological activity by enhancing its solubility and facilitating its interaction with biological membranes .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Structural Overview

The compound features a thiophene ring and a triazole moiety, which are critical for its biological interactions. The structural formula can be represented as follows:

C14H14N4O2S\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

This structure allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Research indicates that compounds with a similar thiophene-sulfonamide core exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain thiophene derivatives can induce apoptosis through mitochondrial pathways, particularly by interacting with anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
    • The IC50 values for related compounds suggest potent activity; many show values below 10 μM against tumor cells .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its antibacterial properties, and the addition of the triazole ring may enhance this effect through increased binding affinity to bacterial targets .
  • Anticonvulsant Activity :
    • Some studies indicate that derivatives of thiophene-sulfonamides possess anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or inhibition of specific ion channels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases potency by enhancing binding interactions with target proteins
Variation in alkyl substituents on the thiophene ringAlters lipophilicity and affects cellular uptake
Modifications on the phenyl groupCan enhance or reduce cytotoxicity depending on the nature of the substituent

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiophene-sulfonamide derivatives on HL-60 leukemia cells. The results indicated that compounds with higher electron-withdrawing groups exhibited lower IC50 values, suggesting enhanced anticancer activity due to improved target binding .

Study 2: Antimicrobial Testing

A series of thiophene derivatives were tested against common bacterial strains. The results showed that those containing the triazole moiety had significantly improved antibacterial properties compared to their non-triazole counterparts, indicating the importance of this structural feature in antimicrobial efficacy .

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